molecular formula C11H13FO3 B6324689 Methyl 3-fluoro-4-isopropoxybenzoate CAS No. 1346498-59-6

Methyl 3-fluoro-4-isopropoxybenzoate

Cat. No. B6324689
CAS RN: 1346498-59-6
M. Wt: 212.22 g/mol
InChI Key: ZPQJAHPDJSZNTL-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-4-isopropoxybenzoate” is a chemical compound with the CAS Number: 1346498-59-6 . It has a molecular weight of 212.22 and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H13FO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3 .

Scientific Research Applications

Methyl 3-fluoro-4-isopropoxybenzoate has a wide range of applications in scientific research, including drug development, chemical synthesis, and laboratory experiments. In drug development, this compound is used as a starting material for synthesizing a variety of pharmaceuticals. It is also used in chemical synthesis as a reagent for coupling reactions and as an intermediate in the synthesis of other compounds. In laboratory experiments, this compound is used to study the properties of other compounds, as well as to test the effects of various compounds on biological systems.

Mechanism of Action

Methyl 3-fluoro-4-isopropoxybenzoate is a proton-pump inhibitor, meaning that it inhibits the activity of proton pumps in cells. It does this by binding to the proton pump and blocking its activity. This inhibition of proton pumps leads to a decrease in the amount of hydrogen ions that are released into the cell. This decrease in hydrogen ions leads to a decrease in the acidity of the cell, which can have a variety of effects on the cell's physiology.
Biochemical and Physiological Effects
The inhibition of proton pumps by this compound has a variety of biochemical and physiological effects. It can affect the activity of enzymes, the activity of transporters, and the activity of ion channels. It can also affect the activity of receptors, the activity of signal transduction pathways, and the activity of transcription factors. All of these effects can lead to a variety of physiological changes in the cell, such as changes in cell growth and differentiation, changes in metabolism, and changes in gene expression.

Advantages and Limitations for Lab Experiments

Methyl 3-fluoro-4-isopropoxybenzoate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it also has some limitations. The most significant limitation is that it is not selective for proton pumps, meaning that it can inhibit other enzymes and transporters in the cell.

Future Directions

Despite its limitations, Methyl 3-fluoro-4-isopropoxybenzoate has potential applications in a variety of fields. For example, it could be used to study the effects of proton pump inhibitors on diseases such as cancer, diabetes, and Alzheimer's disease. It could also be used to study the effects of proton pump inhibitors on bacterial and fungal infections. Additionally, it could be used to study the effects of proton pump inhibitors on the microbiome. Finally, it could be used to study the effects of proton pump inhibitors on drug metabolism and drug-drug interactions.

properties

IUPAC Name

methyl 3-fluoro-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQJAHPDJSZNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To methyl 3-fluoro-4-hydroxy-benzoate (2.00 g, 11.8 mmol) in DMF (12.5 mL) was added K2CO3 (6.50 g, 47.0 mmol) followed by 2-iodopropane (2.35 mL, 23.5 mmol). The mixture was heated at 60° C. for 1.5 h. The mixture was filtered using EtOAc and the filtrate was evaporated under reduced pressure. The residue was dissolved in EtOAc and was washed with water and brine. The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to give methyl 3-fluoro-4-isopropoxybenzoate. ESI-MS m/z calc 212.1, found 213.3 (M+1)+. Retention time: 1.70 minutes (3 min run).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two

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